6-Chloro-2-fluoro-8-methyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClFN4 |
|---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
6-chloro-2-fluoro-8-methyl-7H-purine |
InChI |
InChI=1S/C6H4ClFN4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |
InChI Key |
OZIWTUHXNSLARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)F)Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 6 Chloro 2 Fluoro 8 Methyl 9h Purine
Comprehensive Spectroscopic Elucidation
The combination of NMR, mass spectrometry, and IR/UV-Vis spectroscopy provides a complete picture of the molecular structure, from connectivity to electronic properties.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 6-Chloro-2-fluoro-8-methyl-9H-purine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous assignments.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the C-H proton on the purine (B94841) ring, a singlet for the methyl group protons, and a broad signal for the N-H proton of the imidazole (B134444) ring. The chemical shift of the purine C-H is influenced by the electron-withdrawing halogen substituents. The methyl proton signal would appear in the typical alkyl region.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the electronegative chlorine, fluorine, and nitrogen atoms would be significantly downfield. The methyl carbon would appear upfield. Couplings between fluorine and adjacent carbons (¹JCF, ²JCF, etc.) would be observable, providing crucial information for assigning the carbon signals.
¹⁹F NMR: The ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C2 position. The chemical shift would be characteristic of a fluorine atom attached to an aromatic, heterocyclic system. This signal would likely show couplings to nearby protons and carbons, further confirming the molecular structure.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~8.0 - 8.5 | s | C-H (Purine ring) |
| ¹H | ~2.5 - 2.7 | s | -CH₃ |
| ¹H | ~13.0 - 14.0 | br s | N-H |
| ¹³C | ~150 - 160 | d, ¹JCF ≈ 240-260 Hz | C2-F |
| ¹³C | ~145 - 155 | s | C4 |
| ¹³C | ~150 - 155 | s | C5 |
| ¹³C | ~148 - 158 | s | C6-Cl |
| ¹³C | ~155 - 165 | s | C8-CH₃ |
| ¹³C | ~15 - 20 | q | -CH₃ |
| ¹⁹F | ~ -60 to -80 | s | C2-F |
Note: Predicted values are based on general data for substituted purines and related heterocyclic systems.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule.
Molecular Formula Confirmation: The exact mass of this compound (C₆H₄ClFN₄) can be calculated and compared with the experimentally determined mass of the molecular ion peak ([M]⁺ or protonated species [M+H]⁺) to confirm the molecular formula with high accuracy. A key feature would be the isotopic pattern of the chlorine atom: the presence of a peak at M+2 with an intensity approximately one-third of the molecular ion peak is a definitive indicator of a single chlorine atom.
Fragmentation Analysis: Electron ionization (EI) or tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Likely fragmentation pathways would involve the loss of the chlorine radical (•Cl), elimination of hydrogen cyanide (HCN) from the purine ring, and loss of a methyl radical (•CH₃), providing further structural confirmation.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₄ClFN₄ |
| Monoisotopic Mass | 186.0163 u |
| Molecular Ion ([M]⁺) | m/z 186 |
| Isotopic Peak ([M+2]⁺) | m/z 188 (~32% relative intensity) |
| Key Fragments | [M-Cl]⁺, [M-HCN]⁺, [M-CH₃]⁺ |
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound would include a broad N-H stretching vibration for the imidazole ring proton, C-H stretching for the aromatic and methyl groups, and a series of characteristic C=C and C=N stretching vibrations within the aromatic purine core. acs.org Strong absorptions corresponding to the C-F and C-Cl bonds would also be present in the fingerprint region. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the conjugated π-system of the purine ring. Purine and its derivatives typically show strong absorption bands in the UV region (around 260-280 nm) corresponding to π → π* transitions. nih.gov The presence of halogen and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted purine core. utoronto.ca
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
In the absence of an experimental crystal structure for the title compound, its solid-state properties can be inferred from known structures of similar purine derivatives. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
It is expected that this compound would crystallize as a planar molecule. In the crystal lattice, molecules would likely be arranged in stacks stabilized by π-π interactions between the aromatic purine rings. Furthermore, the N-H group of the imidazole ring is a hydrogen bond donor, and the sp²-hybridized nitrogen atoms of the pyrimidine (B1678525) ring are hydrogen bond acceptors. Therefore, intermolecular hydrogen bonds of the N-H···N type are highly probable, leading to the formation of extended chains or sheets in the crystal structure.
Tautomeric Equilibria of the 9H-Purine System
For purines that are unsubstituted on the imidazole ring nitrogens, a dynamic equilibrium between the N7-H and N9-H tautomers can exist. ias.ac.innih.gov While the compound is named as a 9H-purine, this represents only one of the possible tautomeric forms. In solution, it is highly likely that an equilibrium exists between the 9H- and 7H-tautomers.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the purine ring. nih.govosti.gov
Electronic Effects: The electron-withdrawing chloro and fluoro groups decrease the electron density in the ring, which can influence the relative basicity of the N7 and N9 positions. The electron-donating methyl group at C8 would have an opposing effect.
Solvation: Polar solvents can stabilize one tautomer over the other through differential solvation of the N-H groups.
NMR spectroscopy, particularly ¹⁵N NMR, is a powerful technique for studying such tautomeric equilibria, as the chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton. osti.gov Computational studies are also frequently employed to calculate the relative energies and stabilities of the different tautomeric forms. nih.gov For most simple purines, the 9H tautomer is generally the more stable form, but the presence of the 7H tautomer in solution is a critical aspect of its chemical behavior. nih.gov
Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Fluoro 8 Methyl 9h Purine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
Theoretical studies employing Density Functional Theory (DFT) and ab initio methods would be the first step in characterizing 6-Chloro-2-fluoro-8-methyl-9H-purine. These calculations would aim to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. However, specific optimized geometry parameters for this compound are not available in the public domain.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps and Distributions)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A detailed FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal the most likely sites for nucleophilic and electrophilic attack. Unfortunately, no published studies present the HOMO and LUMO energies or their distributions for this specific compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as no specific data could be found for this compound.
Electrostatic Potential Surface and Atomic Charge Distribution Analysis (e.g., Mulliken Charges)
The electrostatic potential surface (ESP) map is a valuable tool for understanding the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting intermolecular interactions. Additionally, atomic charge distribution analyses, such as Mulliken population analysis, assign partial charges to each atom in the molecule.
For this compound, an ESP map would reveal the electronegative regions around the nitrogen, fluorine, and chlorine atoms, and potentially electropositive regions on the hydrogen atoms. However, no such analyses or calculated atomic charges for this molecule have been reported in the scientific literature.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations would be employed to predict how this compound might bind to the active site of a specific protein. This would involve generating multiple possible binding poses and scoring them based on their predicted binding affinity. Such studies are crucial in drug discovery for identifying potential drug candidates. There are currently no published molecular docking studies involving this compound against any biological target.
Analysis of Ligand-Protein Interactions and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations could be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to accommodate each other. This analysis can identify key amino acid residues involved in the binding and provide a more accurate estimation of the binding free energy. As no docking studies have been performed, there are consequently no molecular dynamics simulation studies for this compound in complex with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Halogenated Alkylpurine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org In the context of halogenated alkylpurine derivatives, such as this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential. These models are crucial for the rational design of new, more potent, and selective analogs, thereby accelerating the drug discovery process. fiveable.memdpi.com
Development of Predictive Models for Biological Activity
The development of robust and predictive QSAR models for halogenated alkylpurine derivatives involves a multi-step process. Initially, a dataset of these compounds with their corresponding measured biological activities (e.g., inhibitory concentrations like IC50) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. youtube.com
Statistical methods are then employed to derive a mathematical equation that correlates these descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.netnih.gov The goal is to create a model that not only explains the variance in the activity of the known compounds but also accurately predicts the activity of new, untested derivatives.
A critical aspect of QSAR model development is rigorous validation to ensure its predictive power. mdpi.com This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds. A high correlation coefficient (R²) for the training set and a high predictive R² (pred_R²) for the test set are indicative of a reliable QSAR model. For instance, a study on a series of substituted purine (B94841) derivatives targeting c-Src tyrosine kinase reported a predictive R² of 0.7983, demonstrating good predictive capability. researchgate.net
The general form of a QSAR model can be represented by the equation:
Biological Activity = f (Molecular Descriptors)
The table below illustrates a hypothetical QSAR model for a series of halogenated alkylpurine derivatives, showcasing the statistical parameters that define its quality.
| Model Statistics | Value | Description |
| R² | 0.89 | The proportion of the variance in the biological activity that is predictable from the molecular descriptors for the training set. |
| q² (Cross-validated R²) | 0.78 | A measure of the model's internal predictive ability, calculated using cross-validation. |
| pred_R² | 0.82 | The predictive power of the model for an external test set of compounds. |
| F-statistic | 125.6 | A statistical test to assess the overall significance of the regression model. |
| Standard Error of Estimate (SEE) | 0.25 | A measure of the accuracy of the predictions made by the model. |
Identification of Key Molecular Descriptors for Activity and Selectivity
A significant outcome of QSAR modeling is the identification of molecular descriptors that have the most substantial impact on the biological activity and selectivity of halogenated alkylpurine derivatives. These key descriptors provide valuable insights into the structural requirements for optimal interaction with a biological target.
For halogenated alkylpurines, several classes of descriptors are often found to be significant:
Electronic Descriptors: These descriptors, such as the Hammett electronic parameter (σ), describe the electron-donating or electron-withdrawing nature of substituents. youtube.com The presence of halogens (chloro and fluoro groups) and the methyl group in this compound significantly influences the electron distribution within the purine ring system, which can be crucial for binding to target proteins.
Steric Descriptors: These parameters, like Taft's steric parameter (Es), quantify the bulk and shape of substituents. youtube.com The size of the halogen and alkyl groups can affect how the molecule fits into the binding pocket of a receptor or enzyme.
Hydrophobic Descriptors: The partition coefficient (logP) is a common measure of a molecule's hydrophobicity. youtube.com This property is critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and its ability to cross cell membranes.
Topological and 3D Descriptors: These descriptors provide information about the connectivity and three-dimensional shape of the molecule. For instance, the SsCH3E-index (an electrotopological state index for methyl groups) and H-Donor Count were identified as important descriptors in a QSAR study of other purine derivatives. researchgate.net
The following table presents a hypothetical set of key molecular descriptors and their influence on the biological activity of halogenated alkylpurine derivatives.
| Descriptor | Type | Influence on Activity | Rationale |
| LogP | Hydrophobic | Positive Correlation | Increased hydrophobicity may enhance membrane permeability and binding to hydrophobic pockets in the target protein. |
| Dipole Moment | Electronic | Negative Correlation | A lower dipole moment might be favorable for entering less polar environments of the binding site. |
| Molecular Weight | Steric | Optimal Range | Activity may increase with size to a certain point, after which steric hindrance can reduce binding affinity. |
| SsClE-index | Topological/Electronic | Positive Correlation | The electrotopological state of the chlorine atom can be critical for specific interactions with the target. |
| H-Bond Acceptor Count | Topological/Electronic | Positive Correlation | The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, forming key interactions with the biological target. |
By understanding the role of these key molecular descriptors, medicinal chemists can strategically modify the structure of lead compounds like this compound to design new derivatives with improved activity and selectivity.
In Vitro Biological Activities and Molecular Mechanisms of Action of 6 Chloro 2 Fluoro 8 Methyl 9h Purine Analogs
Evaluation of Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (in vitro studies)
The antiproliferative potential of substituted purine (B94841) analogs has been extensively evaluated across a range of human cancer cell lines. These in vitro studies are crucial for determining the efficacy and selectivity of these compounds against various cancer types.
The cytotoxic and antiproliferative effects of purine analogs are quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Studies on various 2,6,9-trisubstituted and 6,8,9-trisubstituted purine derivatives have demonstrated potent activity.
For example, certain 2,6,9-trisubstituted purine derivatives have shown significant cytotoxicity against the human promyelocytic leukemia cell line (HL-60), with some compounds exhibiting IC50 values as low as 0.30 µM. semanticscholar.org In studies involving 6,8,9-trisubstituted purine analogs, notable cytotoxic activity was observed against human breast (MCF7) and colon (HCT116) cancer cell lines. tubitak.gov.tr One analog, featuring a 4-methylphenyl substituted piperazine (B1678402) group, displayed lower IC50 values against these cell lines compared to the clinically used anticancer agents 5-Fluorouracil and Fludarabine. nih.govtubitak.gov.tr Another study on a series of 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines identified compounds with potent activity against liver cancer cells (Huh7), with IC50 values ranging from 2.9 to 9.3 µM. nih.gov
The following table summarizes the IC50 values for representative substituted purine analogs in various cancer cell lines.
| Compound Series | Cancer Cell Line | IC50 (µM) |
| 2,6,9-Trisubstituted Purine (7g) | HL-60 (Leukemia) | 0.30 |
| 2,6,9-Trisubstituted Purine (7h) | HL-60 (Leukemia) | 0.40 |
| 6,8,9-Trisubstituted Purine (6) | MCF7 (Breast) | 12.3 |
| 6,8,9-Trisubstituted Purine (6) | HCT116 (Colon) | 14.7 |
| 6,8,9-Trisubstituted Purine (19) | Huh7 (Liver) | 2.9 - 9.3 |
This table is interactive. Data sourced from multiple studies. semanticscholar.orgnih.gov
Substituted purine analogs often exert their antiproliferative effects by disrupting the cell cycle and inducing apoptosis (programmed cell death). rsc.org In vitro investigations have confirmed these mechanisms for various purine derivatives.
One study on 2,6,9-trisubstituted purines demonstrated that a particularly potent compound induced cell cycle arrest at the S-phase in HL-60 leukemia cells. semanticscholar.org Further analysis of 6,8,9-trisubstituted purines in Jurkat T-cell leukemia cells confirmed that the observed antiproliferative effects were a direct result of apoptosis induction. rsc.org This was evidenced by an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptotic DNA fragmentation. rsc.org The induction of apoptosis was further substantiated by Annexin-V staining and the detection of cleaved initiator caspases, key executioner proteins in the apoptotic pathway. rsc.orgnih.gov The cytotoxic effects could be blocked by pre-incubating the cells with a pan-caspase inhibitor, confirming that cell death proceeds through this specific mechanism. rsc.org
The anticancer activity of purine analogs is rooted in their ability to modulate gene expression and interfere with critical signaling pathways that control cell survival and proliferation. As inhibitors of specific enzymes like cyclin-dependent kinases (CDKs), these compounds can have profound downstream effects.
Research on novel 2,6,9-trisubstituted purines designed as potent CDK12 inhibitors has provided direct evidence of gene expression modulation. nih.gov In HER2+ breast cancer cell lines, potent analogs were shown to downregulate the expression of CDK12 downstream target genes in a dose-dependent manner. nih.gov Specifically, the expression levels of IRS1 (Insulin Receptor Substrate 1) and WNT1 (Wnt Family Member 1), genes involved in cell signaling and growth, were significantly reduced following treatment with the purine compounds. nih.gov This demonstrates a clear mechanism where inhibition of a target protein (CDK12) by a purine analog leads to specific changes in the expression of cancer-relevant genes.
Enzymatic Activity Modulation (in vitro)
The molecular mechanism of action for many purine analogs involves direct interaction with and inhibition of specific enzymes that are crucial for cell function, particularly those that are dysregulated in cancer.
A primary mechanism through which substituted purines exhibit anticancer effects is the inhibition of protein kinases, which are enzymes that regulate a vast number of cellular processes. nih.gov Dysregulation of kinase activity is a common feature of many cancers. nih.gov
Numerous studies have identified 2,6,9-trisubstituted purines as a class of potent cyclin-dependent kinase (CDK) inhibitors. nih.govnih.govcncb.ac.cn CDKs are critical for regulating cell cycle progression, and their overactivity is a frequent driver of cancer cell proliferation. nih.gov Certain purine analogs have demonstrated strong inhibitory activity against CDK1 and CDK2, which correlated directly with their cytotoxic effects in human melanoma cells. nih.gov More recently, novel 2,6,9-trisubstituted purines have been developed as potent and selective inhibitors of CDK12. nih.govmdpi.com In HER2-positive breast cancer cell lines that overexpress CDK12, these inhibitors showed strong antiproliferative activity, with growth inhibitory (GI50) values below 50 nM. nih.govmdpi.com
| Compound Class | Target Kinase | Biological Effect |
| 2,6,9-Trisubstituted Purines | CDK1, CDK2 | Cytotoxicity, Caspase Activation |
| 2,6,9-Trisubstituted Purines | CDK12 | Antiproliferative Activity (GI50 < 50 nM) |
This table is interactive. Data sourced from multiple studies. nih.govnih.gov
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDEs, particularly PDE4, has been pursued as a therapeutic strategy for inflammatory diseases. mdpi.com The core structure of some PDE inhibitors includes a xanthine (B1682287) nucleus, which, like the compounds of interest, is a purine derivative. nih.govfrontiersin.org This structural similarity suggests that substituted purine analogs could potentially act as PDE inhibitors.
However, while the general class of purine-like molecules is known to interact with PDEs, specific in vitro screening data detailing the inhibition profiles of 6-Chloro-2-fluoro-8-methyl-9H-purine analogs against a broad panel of phosphodiesterases (such as PDE1-5) is not extensively documented in the reviewed scientific literature. Further investigation would be required to characterize the specific activity and selectivity of these particular purine derivatives against the various PDE families.
Interaction with Purine Metabolism Enzymes (e.g., xanthine oxidase, thymidine (B127349) phosphorylase, purine nucleoside phosphorylase)
Purine analogs are a well-established class of compounds that can interact with and modulate the activity of enzymes involved in purine metabolism. This interaction is a key mechanism behind their therapeutic effects, including anticancer and antiviral activities. While specific studies on this compound are limited, the activities of related purine analogs provide insights into its potential interactions with key enzymes of purine metabolism.
Xanthine Oxidase (XO) is a critical enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, the final step in purine catabolism in humans. mdpi.com Inhibition of XO is a primary target for the treatment of hyperuricemia and gout. mdpi.com Certain purine analogs have been investigated as XO inhibitors. For instance, studies on various 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have demonstrated significant XO inhibitory activity. mdpi.com The binding of these inhibitors to the molybdenum center of the enzyme is crucial for their function. Molecular docking and dynamics simulations have identified key residues such as Glu802, Arg880, and Phe914 as important for the interaction. mdpi.com Given the structural similarities, it is plausible that this compound analogs could also exhibit inhibitory activity against XO, though this requires experimental validation.
Purine Nucleoside Phosphorylase (PNP) is another key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. mdpi.comnih.gov PNP is a target for the development of therapies for T-cell mediated diseases and certain infections. nih.gov Numerous purine analogs have been developed as PNP inhibitors. For example, a series of 9-deazahypoxanthine nucleobase derivatives have shown potent inhibitory activity against human PNP (hPNP) with IC50 values in the low nanomolar range. nih.gov Similarly, various 6-methylpurine (B14201) nucleoside derivatives have been evaluated for their substrate activity with E. coli PNP. nih.gov These findings suggest that the purine core of this compound provides a scaffold that could potentially interact with the active site of PNP.
| Enzyme | Potential Interaction of Purine Analogs | Key Research Findings on Related Compounds |
|---|---|---|
| Xanthine Oxidase (XO) | Inhibition | 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids show significant XO inhibitory activity. Key interacting residues include Glu802, Arg880, and Phe914. mdpi.com |
| Purine Nucleoside Phosphorylase (PNP) | Inhibition/Substrate Activity | 9-deazahypoxanthine derivatives are potent hPNP inhibitors (IC50 in low nM range). nih.gov 6-methylpurine nucleosides are evaluated as substrates for E. coli PNP. nih.gov |
| Thymidine Phosphorylase (TP) | Undetermined | Specific data on interactions with this compound analogs are not currently available. |
Receptor Binding and Antagonist Properties (in vitro)
Purine derivatives are known to interact with various G protein-coupled receptors (GPCRs), including adenosine and corticotropin-releasing hormone (CRH) receptors, often acting as antagonists.
Adenosine Receptor Antagonism: There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes. nih.gov The development of selective adenosine receptor antagonists is a significant area of research. A wide range of purine and adenosine analogs have been synthesized and evaluated for their binding affinities to these receptors. nih.gov For instance, 2-aryl-9-H or methyl-6-morpholinopurine derivatives have been identified as potent antagonists at human A1 and A3 adenosine receptors. nih.gov The structure-activity relationship studies of these compounds indicate that substitutions at the C2, C6, and N9 positions of the purine ring are critical for their antagonist activity. nih.gov This suggests that this compound, with its specific substitution pattern, could potentially exhibit antagonist properties at one or more adenosine receptor subtypes.
Corticotropin-Releasing Hormone (CRH) Receptor Antagonism: The CRH system plays a central role in the stress response, and its dysregulation is implicated in various stress-related disorders. mdpi.com The CRF1 receptor is a key target for the development of non-peptide antagonists. While many known CRF1 receptor antagonists belong to different chemical classes, the purine scaffold has also been explored. For example, a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which share a fused heterocyclic ring system with purines, have been developed as potent CRF1 receptor antagonists. mdpi.com Although direct evidence for this compound is lacking, the general ability of purine-like structures to bind to and antagonize GPCRs suggests this as a potential area of activity.
| Receptor | Potential Activity of Purine Analogs | Key Research Findings on Related Compounds |
|---|---|---|
| Adenosine Receptors (A1, A2A, A2B, A3) | Antagonism | 2-aryl-9-H or methyl-6-morpholinopurine derivatives are potent antagonists at human A1 and A3 receptors. nih.gov |
| Corticotropin-Releasing Hormone (CRH) Receptor | Antagonism | Thiazolo[4,5-d]pyrimidine derivatives, structurally related to purines, show potent CRF1 receptor antagonist activity. mdpi.com |
The Hedgehog (HH) signaling pathway is crucial during embryonic development, and its aberrant activation is linked to various cancers. The Smoothened (SMO) receptor is a key component of this pathway and a major target for anticancer drug development. nih.gov
Recent studies have identified new SMO antagonists based on a purine scaffold. A series of 2,6,9-trisubstituted purines were synthesized and evaluated for their ability to inhibit the HH pathway. nih.gov The synthesis of these compounds started from 2-chloro-6-fluoropurine, a close structural relative of the compound of interest. nih.gov One of the most active compounds, 4s, demonstrated potent inhibition of cell growth and was selectively cytotoxic to cancer cells. nih.gov Mechanistic studies confirmed that this compound acts as a SMO antagonist, inducing cell cycle arrest, apoptosis, and downregulation of HH target genes like PTCH and GLI1. nih.gov
The cytotoxic activity of these 2,6,9-trisubstituted purines was evaluated in various cancer cell lines. The IC50 values for the most potent compounds were in the low micromolar range. These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel SMO antagonists and Hedgehog pathway inhibitors.
| Activity | Mechanism | Key Research Findings on Related Compounds |
|---|---|---|
| Smoothened (SMO) Receptor Antagonism | Inhibition of the Hedgehog signaling pathway | 2,6,9-trisubstituted purines, synthesized from 2-chloro-6-fluoropurine, act as potent SMO antagonists, inducing apoptosis and downregulating HH target genes in cancer cells. nih.gov |
Antiviral Efficacy in Cell-Based Assays (e.g., against SARS-CoV-2 for related nucleoside prodrugs, as a conceptual extension for this compound)
Purine nucleoside analogs are a cornerstone of antiviral therapy. They function by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they can terminate chain elongation or induce lethal mutations. While this compound is a purine base analog, its conversion into a nucleoside or nucleotide prodrug could impart significant antiviral activity.
The COVID-19 pandemic spurred extensive research into antiviral compounds, with several purine nucleoside analogs showing promise against SARS-CoV-2. A notable example is AT-527, an oral purine nucleotide prodrug, whose active form, AT-511, demonstrated potent in vitro activity against several coronaviruses, including SARS-CoV-2. nih.govoup.com In cell-based assays, AT-511 exhibited EC90 values (the concentration required to inhibit viral replication by 90%) in the sub-micromolar to low micromolar range against SARS-CoV-2 and other human coronaviruses. nih.govoup.com Another example is the oral nucleoside prodrug GS-5245, which is metabolized to the active nucleoside GS-441524 and shows broad antiviral activity against a range of coronaviruses. nih.gov
These findings highlight the potential of purine nucleoside prodrugs as effective antiviral agents. By conceptual extension, a nucleoside prodrug of this compound could be designed and synthesized, and would be a candidate for evaluation against SARS-CoV-2 and other viruses.
| Related Prodrug | Virus | In Vitro Activity (EC90) | Cell Lines |
|---|---|---|---|
| AT-511 (active form of AT-527) | SARS-CoV-2 | 0.55 µM | Vero 76, Huh-7, dNHBE |
| AT-511 (active form of AT-527) | HCoV-229E | 0.34 µM | BHK-21 |
| AT-511 (active form of AT-527) | HCoV-OC43 | 1.2 µM | RD |
Antimicrobial and Antifungal Activity Assessment (in vitro)
Purine analogs have also been investigated for their antimicrobial and antifungal properties. The structural diversity of this class of compounds allows for a broad range of biological activities.
A study on 6-chloro-8-substituted-9[H]-purine derivatives, which are structurally related to this compound, demonstrated significant in vitro antimicrobial activity. These compounds were screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), and fungi (Aspergillus niger, Pencillium chrysogenium). The results indicated that these purine derivatives possess notable antibacterial and antifungal properties, with their efficacy being dependent on the nature of the substituent at the 8-position.
Another study focused on novel xanthine and uracil-containing imidazolone (B8795221) derivatives, which also incorporate a purine-like core. Several of these compounds displayed significant activity against Escherichia coli and the fungus Candida albicans, with IC50 values in the low µg/mL range. mdpi.com These findings suggest that the purine scaffold of this compound is a promising framework for the development of new antimicrobial and antifungal agents.
| Compound Class | Organism | Activity |
|---|---|---|
| 6-chloro-8-substituted-9[H]-purine derivatives | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Significant antibacterial activity |
| A. niger, P. chrysogenium | Significant antifungal activity | |
| Xanthine and imidazolone derivatives | E. coli | High activity (IC50 = 1.8–1.9 µg/mL for lead compounds) |
| C. albicans | Significant activity (IC50 = 0.82 µg/mL for lead compound) |
Modulation of Multidrug Resistance Mechanisms (in vitro)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells. A series of purine and purine analog derivatives have been synthesized and evaluated for their ability to modulate MDR in vitro. nih.gov
In these studies, the purine analogs were tested for their capacity to sensitize multidrug-resistant cancer cell lines (P388/VCR-20 and KB-A1) to standard chemotherapeutic agents like vincristine (B1662923) and doxorubicin (B1662922). nih.gov The active compounds were found to increase the intracellular accumulation of doxorubicin in the resistant cells, indicating that they act by inhibiting the P-gp-mediated drug efflux. nih.gov This suggests that these purine analogs can function as chemosensitizers, restoring the efficacy of conventional anticancer drugs in resistant tumors.
The ability of these purine derivatives to reverse MDR was not directly correlated with their affinity for calcium channels, a common off-target effect of some MDR modulators. nih.gov This highlights the potential for developing purine-based MDR modulators with a favorable safety profile. The structural features of this compound make it a candidate for investigation as a potential modulator of multidrug resistance.
| Activity | Mechanism | In Vitro Model | Key Research Findings on Related Compounds |
|---|---|---|---|
| Modulation of Multidrug Resistance | Inhibition of P-glycoprotein (P-gp) catalyzed drug efflux | P388/VCR-20 and KB-A1 cells | Active purine analogs increase doxorubicin accumulation in resistant cells, restoring sensitivity to vincristine. nih.gov |
Elucidation of Molecular Mechanisms of Action via Biochemical Assays (in vitro)
The molecular mechanisms of action for analogs of this compound have been extensively investigated through a variety of in vitro biochemical assays. These studies are crucial for understanding the specific molecular targets and pathways through which these compounds exert their biological effects, particularly their potential as therapeutic agents. The research primarily focuses on their interactions with key enzymes involved in cell signaling, proliferation, and survival, as well as direct cytotoxic effects on cancer cells.
A significant area of investigation has been the role of purine analogs as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net For instance, certain 2,6-substituted purine derivatives have demonstrated inhibitory activity against protein kinases. Molecular modeling studies suggest that these compounds can act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, depending on the specific substitutions on the purine ring and associated moieties. mdpi.com
Furthermore, some S6-substituted thioguanine analogs, which share the purine core structure, have been identified as catalytic inhibitors of topoisomerase II. aacrjournals.orgsemanticscholar.org These compounds were found to inhibit the ATPase activity of the enzyme, a crucial step in its catalytic cycle. aacrjournals.orgsemanticscholar.org This inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription, represents a significant mechanism of anticancer activity.
In addition to kinase and topoisomerase inhibition, purine analogs have been evaluated for their broader cytotoxic and antiproliferative activities against various cancer cell lines. Biochemical assays, such as the sulforhodamine B (SRB) and MTT assays, are commonly employed to quantify these effects. nih.govnih.govrsc.org Studies on 6,8,9-trisubstituted purine analogs have revealed potent cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Similarly, novel 6-chloropurine (B14466) nucleosides have shown significant antitumor potential in human melanoma, lung, ovarian, and colon cancer cell lines, with GI50 values in the micromolar range. nih.gov Mechanistic studies accompanying these cytotoxicity assays have indicated that these compounds can induce apoptosis and cause cell cycle arrest, often at the G2/M phase. mdpi.comnih.gov
The following tables summarize the key findings from in vitro biochemical assays of various 6-chloropurine analogs, highlighting their diverse molecular mechanisms of action.
Table 1: Cytotoxic Activity of 6-Chloropurine Analogs in Human Cancer Cell Lines
| Compound Class | Cell Line | Assay Type | Activity Metric (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| 6,8,9-Trisubstituted purine analogs (Compounds 5 and 6) | Huh7 (Liver) | SRB | Lower than 5-FU and Fludarabine | nih.gov |
| 2,6-Dichloropurine (B15474) derivatives (Compounds 7 and 10) | K562 (Leukemia) | Not Specified | 2.27 and 2.53 | mdpi.com |
| 2,6-Dichloropurine derivatives (Compounds 7 and 10) | HL-60 (Leukemia) | Not Specified | 1.42 and 1.52 | mdpi.com |
| 2,6-Dichloropurine derivative (Compound 7) | OKP-GS (Renal Carcinoma) | Not Specified | 4.56 | mdpi.com |
| Bozepinib | RT4 (Bladder) | Not Specified | 8.7 ± 0.9 | researchgate.net |
| Bozepinib | T24 (Bladder) | Not Specified | 6.7 ± 0.7 | researchgate.net |
Table 2: Enzyme Inhibitory Activity of 6-Chloropurine Analogs
| Compound Class | Target Enzyme | Inhibitory Mechanism/Activity | Reference |
|---|---|---|---|
| S6-substituted thioguanine analog (NSC35866) | Topoisomerase II | Catalytic inhibitor; inhibits DNA-stimulated ATPase activity | aacrjournals.org |
| 2,6-Substituted purine derivatives (Compounds 7, 9, and 10) | PDGFRα and PDGFRβ | 36–45% inhibition at 1 µM | mdpi.com |
| Lipophilic purine nucleosides | Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Inhibitor | mdpi.com |
| Bozepinib | Ecto-5'-nucleotidase/CD73 | Inhibits adenosine formation | researchgate.net |
Table 3: Cell Cycle and Apoptosis Modulation by 6-Chloropurine Analogs
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 6-Chloropurine nucleosides | Various human cancer cells | Induction of apoptosis and G2/M cell cycle arrest | nih.gov |
| 2,6-Dichloropurine derivatives (Compounds 7 and 10) | OKP-GS (Renal Carcinoma) | Dose-dependent induction of apoptosis and G2/M cell cycle arrest | mdpi.com |
| Bozepinib | T24 (Bladder) | Arrests cells in the G2/M phase, inducing early apoptosis | researchgate.net |
| 6-Amino-SPD and 6-Morpholino-SPD | Leukemia cells | Induction of apoptosis | nih.gov |
Structure Activity Relationship Sar and Rational Design in the 6 Chloro 2 Fluoro 8 Methyl 9h Purine Series
Correlative Analysis of Structural Features and Biological Efficacy
The biological activity of 2,6,9-trisubstituted purine (B94841) derivatives is highly dependent on the nature and position of various functional groups on the core heterocycle. nih.gov Analysis of these structural features provides critical insights into the interactions with target enzymes or receptors, guiding the design of more effective therapeutic agents.
The substituents at the C2 and C6 positions of the purine ring are pivotal for both synthetic accessibility and biological activity. The 6-chloro and 2-fluoro groups serve distinct but complementary roles in the development of inhibitors based on this scaffold.
The C6-chloro group is a versatile synthetic handle. Due to its reactivity, it allows for the straightforward introduction of a wide array of substituents through nucleophilic aromatic substitution. nih.gov This enables the generation of large libraries of compounds with diverse functionalities at the C6 position, which is essential for exploring the SAR and identifying optimal groups for target engagement. mdpi.com For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the C6 position is often modified with various amine-containing side chains to enhance potency and selectivity. nih.gov
The C2-fluoro substituent plays a more direct role in modulating the molecule's pharmacological properties. The fluorine atom is a bioisostere of hydrogen but possesses unique electronic properties. cambridgemedchemconsulting.com Its high electronegativity alters the electron distribution of the purine ring, which can influence hydrogen bonding interactions within the target's active site. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com This makes the C2 position less susceptible to oxidative metabolism, thereby increasing the metabolic stability and bioavailability of the compound. While the C2 position is generally the most unreactive site on the purine core for substitution, its modification can be critical for achieving desired drug-like properties. nih.govmdpi.com
While specific SAR studies on the 8-methyl group within the 6-chloro-2-fluoro-purine series are not extensively documented in the available literature, its role can be inferred from general principles of medicinal chemistry. The C8 position of the purine ring is susceptible to metabolic oxidation. The introduction of a methyl group at this position effectively blocks this metabolic pathway, which can lead to improved metabolic stability and a longer half-life in vivo.
From a binding perspective, the C8-methyl group can contribute to potency and selectivity in several ways. It can:
Establish Favorable van der Waals Interactions: The methyl group can fit into a small hydrophobic pocket within the target's active site, increasing binding affinity.
Provide Steric Hindrance: It can sterically block binding to off-target proteins that have a smaller binding pocket, thereby improving selectivity.
Induce a Bioactive Conformation: The presence of the methyl group can influence the conformation of substituents at the nearby N9 position, potentially locking the molecule into a more favorable orientation for binding.
The substituent at the N9 position of the purine ring is a critical determinant of biological activity and selectivity for many purine-based inhibitors. semanticscholar.orgmdpi.com SAR studies consistently demonstrate that even minor modifications to the N9-substituent can lead to significant changes in potency.
| Compound | N9-Substituent (R) | CDK12/cyclinK IC₅₀ (nM) | Cell Growth GI₅₀ (nM, HCC1954) |
|---|---|---|---|
| 17f | Isopropyl | 221 | 1040 |
| 28a | Ethyl | 16 | 320 |
| 28b | Cyclopropyl | 123 | 2550 |
| 28c | Cyclobutyl | 110 | 1140 |
| 28d | Cyclopentyl | 40 | 1100 |
Data sourced from a study on CDK12 inhibitors, illustrating the impact of N9-substituents on potency. The core scaffold for these compounds features a 3-pyridyl group at C2 and a bipyridyl methaneamine at C6. mdpi.com
Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. nih.gov These techniques involve replacing the core molecular framework (scaffold) or specific functional groups with alternatives that retain similar biological activity. mdpi.com
In the context of purine-based kinase inhibitors, these strategies have been successfully applied. For example, in the development of PI3K inhibitors, a purine core was successfully replaced with a pyrazolo[3,4-d]pyrimidine scaffold. This "scaffold hop" maintained the key binding interactions while improving selectivity for the target isoform and mitigating off-target effects. nih.gov Similarly, purine isosteres have been rationally designed by performing a bioisosteric replacement of the quinazoline (B50416) core of the approved drug lapatinib, leading to new and potent EGFR kinase inhibitors. nih.gov The 1,2,4-triazolo[1,5-a] pyrimidine (B1678525) heterocycle is another scaffold that has been explored as a bioisostere for the purine ring system. mdpi.com These examples demonstrate the potential for applying scaffold hopping and bioisosteric replacement to the 6-chloro-2-fluoro-8-methyl-9H-purine series to identify novel inhibitors with superior drug-like properties.
Computational Tools in Guiding Rational Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling a more rational and efficient design of novel inhibitors. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening are frequently applied to purine-based inhibitor projects. nih.gov
3D-QSAR studies have been used to analyze the structural requirements for the antitumor activity of 2,6,9-trisubstituted purines. mdpi.com Such models can reveal the relative importance of steric and electronic properties for biological activity, providing a roadmap for future modifications. For one series of purines, 3D-QSAR models indicated that steric factors were more critical than electronic properties for cytotoxicity, suggesting that bulky substituents at specific positions could enhance activity. mdpi.com
Molecular docking is used to predict the binding mode of inhibitors within the active site of their target protein. This provides valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. nih.gov These insights can explain observed SAR trends and guide the design of new analogues with improved complementarity to the target.
Virtual screening and focused library design represent a powerful combination for identifying new lead compounds. In the discovery of novel c-Src tyrosine kinase inhibitors, a strategy integrating combinatorial library design with virtual screening led to the identification of highly potent purine derivatives, with all synthesized compounds showing significant inhibitory activity. nih.gov
Design of Analogues with Improved Selectivity and Potency (preclinical context)
The ultimate goal of SAR and rational design efforts is to produce analogues with enhanced potency and selectivity for the intended biological target, minimizing off-target effects. eurekaselect.com The 2,6,9-trisubstituted purine scaffold has proven to be a fertile ground for the development of such optimized compounds in a preclinical setting. nih.govnih.gov
A notable example is the design of novel CDK12 inhibitors to overcome trastuzumab resistance in HER2-positive breast cancer. mdpi.comnih.gov Starting from a purine scaffold, researchers systematically explored substitutions at the C2, C6, and N9 positions. This iterative process, guided by SAR, led to the development of analogues with potent, low-nanomolar inhibitory activity against CDK12 and strong antiproliferative effects against both trastuzumab-sensitive and trastuzumab-resistant cancer cell lines. mdpi.comnih.gov The optimized compounds demonstrated the desired mechanism of action by downregulating downstream gene expression and showed favorable properties such as high stability in liver microsomes. mdpi.com This work provides a clear example of how the principles of rational design can be applied to a purine series to generate preclinical candidates with significantly improved efficacy and selectivity. mdpi.comnih.gov
Future Research Trajectories and Transformative Applications in Chemical Biology
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of purine (B94841) analogues has been a subject of extensive research, with a continuous drive towards more efficient and sustainable methods. rsc.orgpharmaguideline.com Traditional methods, such as the Traube synthesis, have laid the groundwork for constructing the purine core. pharmaguideline.com However, future research will likely focus on the development of novel, one-pot synthetic pathways and the use of greener reagents and solvents to minimize environmental impact. rsc.org
Recent advancements in synthetic organic chemistry, such as C-H activation and flow chemistry, could be adapted for the synthesis of "6-Chloro-2-fluoro-8-methyl-9H-purine" and its derivatives. These technologies offer the potential for higher yields, reduced reaction times, and improved safety profiles. Furthermore, the exploration of enzymatic and chemoenzymatic strategies could provide highly selective and environmentally benign routes to novel purine analogues. rsc.org
Table 1: Comparison of Synthetic Methodologies for Purine Analogues
| Methodology | Advantages | Disadvantages | Potential for "this compound" Synthesis |
| Traube Synthesis | Well-established, versatile | Multi-step, often harsh conditions | Foundational method, but likely to be superseded |
| One-Pot Reactions | Increased efficiency, reduced waste | Can be challenging to optimize | High potential for streamlined synthesis |
| Flow Chemistry | Precise control, enhanced safety | Requires specialized equipment | Excellent for large-scale, controlled production |
| Enzymatic Synthesis | High selectivity, mild conditions | Limited substrate scope | Promising for specific, stereoselective modifications |
In-Depth Mechanistic Investigations Using Advanced Omics Technologies
Understanding the mechanism of action of purine analogues is crucial for their development as therapeutic agents and chemical probes. nih.gov The advent of advanced "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, provides powerful tools for these in-depth mechanistic investigations.
By treating cells or organisms with "this compound" and analyzing the global changes in gene expression, protein levels, or metabolite profiles, researchers can identify the cellular pathways and molecular targets that are perturbed by the compound. This systems-level approach can reveal novel mechanisms of action and potential off-target effects, guiding the optimization of the purine scaffold for specific biological activities.
Application as Chemical Probes for Cellular Pathway Elucidation and Target Deconvolution
The unique chemical structure of "this compound" makes it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. nih.gov
By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the purine scaffold, researchers can create powerful tools for visualizing cellular processes and identifying the binding partners of the compound. These chemical probes can be used to elucidate complex cellular signaling pathways and to deconvolve the molecular targets of bioactive compounds. mdpi.com
Table 2: Potential Applications of "this compound"-Based Chemical Probes
| Probe Type | Reporter Tag | Application |
| Fluorescent Probe | Fluorophore | Live-cell imaging of target localization and dynamics |
| Affinity-Based Probe | Biotin, Photo-crosslinker | Identification of protein binding partners (target deconvolution) |
| Activity-Based Probe | Reactive Group | Profiling the activity of specific enzyme families |
Integration of Artificial Intelligence and Machine Learning in Purine Analogue Discovery
Potential as Building Blocks for Supramolecular Chemistry and Materials Science
The purine ring system, with its multiple hydrogen bond donors and acceptors, is an excellent building block for the construction of supramolecular assemblies. iucr.org The specific substitution pattern of "this compound" could be exploited to direct the formation of well-defined, higher-order structures through non-covalent interactions.
These purine-based supramolecular architectures could find applications in materials science, for example, in the development of novel hydrogels, liquid crystals, or functional nanomaterials. The ability to tune the properties of these materials by modifying the purine building block opens up exciting possibilities for the creation of advanced materials with tailored functions.
Q & A
Q. What are the standard synthetic routes for 6-chloro-2-fluoro-8-methyl-9H-purine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, describes a protocol using NaH in anhydrous THF to mediate alkylation of 6-chloro-2-fluoropurine derivatives. Key steps include:
- Reflux conditions : Heating under reflux in THF for 1–2 hours to complete substitution.
- Purification : Dry-column chromatography (e.g., EtOAc/hexane gradients) achieves >70% yield .
- Critical parameters : Moisture-free environments and controlled gas evolution (e.g., H₂) are essential to avoid side reactions.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : reports diagnostic shifts for purine derivatives, such as δ 46.3 (CH₂) and δ 151.7 (C-6). Note that ¹³C-¹⁹F coupling may broaden peaks, complicating resolution .
- Mass spectrometry : High-resolution MS (HR-MS) is critical. For example, a calculated exact mass of 194.0359 (C₈H₇N₄Cl) matches observed data within 0.0004 Da .
- Melting point : Discrepancies between observed (76–78°C) and literature values (e.g., 2279.6–80.1°C in ) warrant re-evaluation of purification steps .
Advanced Research Questions
Q. Why do Suzuki-Miyaura coupling reactions of this compound derivatives sometimes exhibit low efficiency, and how can this be addressed?
- Methodological Answer : highlights challenges in Pd-catalyzed couplings with arylboronic acids. Key factors:
- Steric hindrance : The 8-methyl group may impede catalyst access. Switching to bulkier ligands (e.g., XPhos) or microwave-assisted heating can improve reactivity.
- Solvent selection : Toluene outperforms polar solvents due to better Pd(0) stabilization .
- Monitoring : Use TLC (e.g., 1:3 EtOAc/hexane) to track intermediate formation and adjust reaction times .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR, melting point) for this compound?
- Methodological Answer : Discrepancies often arise from:
- Polymorphism : Differing crystal packing (e.g., ’s melting point anomaly) requires X-ray crystallography for confirmation. SHELXL () is recommended for structure refinement .
- Impurities : Re-purify via recrystallization (e.g., ethanol/water) and re-analyze.
- Isotopic coupling : For unresolved ¹³C-¹⁹F splitting (), use ¹⁹F-decoupled NMR or DFT calculations to predict shifts .
Q. What strategies are effective for improving the solubility of this compound in biological assays?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., ribofuranosyl in ) via glycosylation or sulfonation.
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.
- Prodrug design : Convert the chloro group to a hydrolyzable moiety (e.g., phosphoramidate) for enhanced aqueous compatibility .
Data Contradiction & Optimization
Q. How can conflicting bioactivity results between batches be systematically investigated?
- Methodological Answer : Follow a stepwise protocol:
Purity assessment : Compare HPLC profiles (e.g., C18 column, acetonitrile/water gradient).
Counterion analysis : Use ion chromatography to detect variations (e.g., chloride vs. acetate salts).
Biological replication : Test multiple batches in parallel assays, controlling for cell passage number and serum lots.
Experimental Design Tables
| Parameter | Optimal Conditions | Key Evidence |
|---|---|---|
| Synthesis Solvent | Anhydrous THF or toluene | |
| Catalyst | Pd(Ph₃)₄ (0.05 mmol) | |
| Purification | Dry-column chromatography (EtOAc/hexane) | |
| NMR Resolution | ¹⁹F-decoupled experiments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
